molecular formula C20H16Cl2FN3O2 B2583121 N-(3,4-DICHLOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1359087-03-8

N-(3,4-DICHLOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2583121
CAS No.: 1359087-03-8
M. Wt: 420.27
InChI Key: AGEPPLZHVKOVGE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone are Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFRs are a type of protein found on the surface of cells and they play a crucial role in cell growth and division. HDACs, on the other hand, are enzymes that regulate the acetylation status of histones, thereby controlling gene expression.

Mode of Action

(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone interacts with its targets by inhibiting their activity. It specifically inhibits EGFR, thereby preventing the phosphorylation of AKT and ERK, two proteins involved in cell signaling pathways that control cell growth and survival . Additionally, it also inhibits HDAC, leading to increased levels of acetylation in histones H3 and H4 .

Biochemical Pathways

The compound affects the EGFR signaling pathway and the histone acetylation process. By inhibiting EGFR, it disrupts the downstream signaling pathways, including the PI3K/AKT and the MAPK/ERK pathways, which are crucial for cell proliferation and survival . By inhibiting HDAC, it alters the acetylation status of histones, thereby affecting gene expression.

Pharmacokinetics

Its ability to inhibit egfr and hdac in cell-free kinase assays and in animal experiments suggests that it is likely to be well-absorbed and distributed in the body .

Result of Action

The inhibition of EGFR and HDAC by (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(morpholino)methanone leads to a decrease in cell proliferation and an increase in histone acetylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the dichlorophenyl, fluoro, and morpholine-carbonyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and morpholine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve maximum efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with different substituents, such as:

Uniqueness

N-(3,4-DICHLOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2FN3O2/c21-16-3-2-13(10-17(16)22)25-19-14-9-12(23)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEPPLZHVKOVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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